molecular formula C19H21FN2OS B2512041 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034541-47-2

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2512041
CAS No.: 2034541-47-2
M. Wt: 344.45
InChI Key: QURNNCLHXINIIW-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H21FN2OS and its molecular weight is 344.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Agents : Research has demonstrated that compounds with a 2-azetidinone structure, including variations involving azetidin-1-yl groups and substituted aromatic structures, show significant potential as central nervous system (CNS) active agents. These compounds exhibit antidepressant and nootropic activities, suggesting their utility in treating conditions such as depression and cognitive disorders. The study by Thomas et al. (2016) highlighted the synthesis of Schiff's bases and 2-azetidinones derivatives, showing dose-dependent antidepressant and nootropic activities, underscoring the therapeutic potential of the azetidinone skeleton in CNS disorders (Thomas et al., 2016).

  • Antibacterial Activities : Kuramoto et al. (2003) discussed the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, including 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which displayed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound outperformed trovafloxacin in potency against clinical isolates, emphasizing the importance of the azetidin-1-yl group in enhancing antibacterial efficacy (Kuramoto et al., 2003).

  • Serotonin 5-HT(1A) Receptor Antagonists : García et al. (2014) explored N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for their potential as PET tracers of serotonin 5-HT1A receptors. These compounds, including those with structural similarities to the query compound, demonstrated high affinity and selectivity toward 5-HT1A receptors, suggesting their applicability in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)21-12-17(22-9-1-10-22)14-6-11-24-13-14/h2-6,11,13,17H,1,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURNNCLHXINIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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